Factor XI-IN-1 Targets Zymogen Activation, Distinct from Direct FXIa Active-Site Inhibition
Factor XI-IN-1 inhibits factor XI activation, a distinct mechanism from direct active-site inhibition of activated FXIa. It has an EC50 of 25.14 nM in a factor XI activation assay [1]. This contrasts with potent FXIa inhibitors like milvexian (BMS-986177), which inhibits human FXIa directly with a Ki of 0.11 nM . The mechanism of action (MoA) difference is fundamental: Factor XI-IN-1 prevents the generation of active FXIa, while milvexian inhibits pre-formed active enzyme.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Inhibitor of Factor XI activation; EC50: 25.14 nM |
| Comparator Or Baseline | Direct FXIa inhibitor (Milvexian/BMS-986177); Ki: 0.11 nM |
| Quantified Difference | Mechanistic distinction: zymogen activation vs. active-site inhibition. The 228.5-fold difference in reported potency metrics (EC50 vs. Ki) reflects different assay endpoints, not a direct comparison of potency. |
| Conditions | Factor XI activation assay (EC50) vs. human FXIa enzymatic assay (Ki) |
Why This Matters
This mechanistic difference is critical for experiments requiring study of the FXI activation step rather than downstream FXIa enzymatic activity.
- [1] Sabnis RW. Factor XI Activation Inhibitors for Treating Thrombosis, Embolisms, Hypercoagulability, and Fibrotic Changes. ACS Med Chem Lett. 2022 Mar 11;13(4):530-531. View Source
